molecular formula C18H22ClNO2 B8244532 3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride

3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride

Cat. No.: B8244532
M. Wt: 319.8 g/mol
InChI Key: OZGYXVBJYACQPQ-UHFFFAOYSA-N
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Description

3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NO2•HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride typically involves the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

3-[(3-phenoxyphenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-7-16(8-3-1)21-18-10-4-9-17(12-18)20-14-15-6-5-11-19-13-15;/h1-4,7-10,12,15,19H,5-6,11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGYXVBJYACQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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